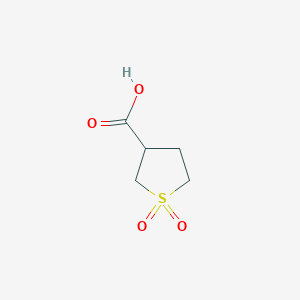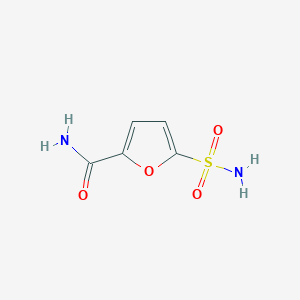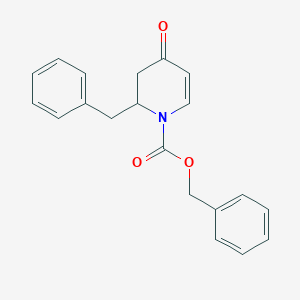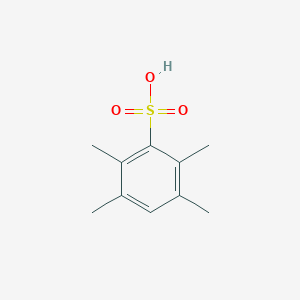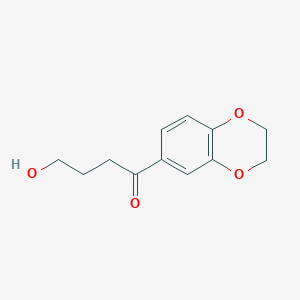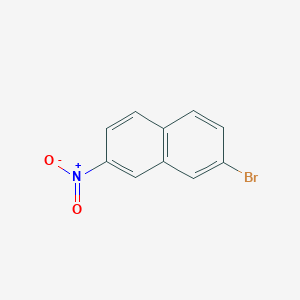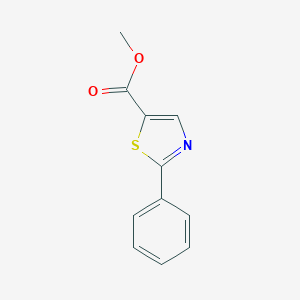
Methyl-2-Phenylthiazol-5-carboxylat
Übersicht
Beschreibung
Methyl 2-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-phenylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiazol-Derivate wurden synthetisiert und auf antimikrobielle Aktivitäten getestet, wobei Techniken wie die Mikroverdünnungsmethode verwendet wurden. Verbindungen wie 2-Alkyl/Arylamino-5-((6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazole haben in diesem Bereich vielversprechend gezeigt .
Synthesemethoden
Es wurden neue Methoden zur Synthese von Thiazol-Derivaten entwickelt, die effizienter und umweltfreundlicher sind. Diese Methoden beinhalten Eintopf-Mehrkomponentenverfahren und können verwendet werden, um eine Vielzahl von substituierten Thiazol-Derivaten zu erzeugen .
Arzneimittelforschung
Thiazole sind aufgrund ihrer vielfältigen biologischen Aktivitäten von Bedeutung in der Arzneimittelforschung. Sie können als Bausteine für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden .
Organische Synthese
In der organischen Chemie dienen Thiazole als wichtige Zwischenprodukte für die Synthese komplexerer Moleküle und tragen zur Entwicklung neuer Synthesewege bei .
Polymerchemie
Thiazolverbindungen können in Polymere eingearbeitet werden, um ihre Eigenschaften zu modifizieren oder neue Arten von Materialien mit spezifischen Eigenschaften zu schaffen .
Supramolekulare Chemie
Thiazole können in der supramolekularen Chemie eine Rolle spielen, indem sie als Liganden fungieren, die Komplexe mit Metallen oder anderen Molekülen bilden, was zur Entstehung neuartiger supramolekularer Strukturen führt .
Wirkmechanismus
Target of Action
Methyl 2-phenylthiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic interactions .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Result of Action
Methyl 2-phenylthiazole-5-carboxylate has been evaluated for its anticancer activity against the liver carcinoma cell line (HepG2) using the MTT assay . The results revealed that it had good antitumor activity when compared with the standard drug Doxorubicin .
Action Environment
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and efficacy.
Eigenschaften
IUPAC Name |
methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBEPHWFIYCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596419 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-68-1 | |
| Record name | Methyl 2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
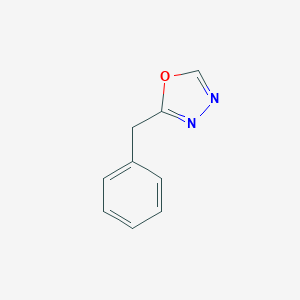

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
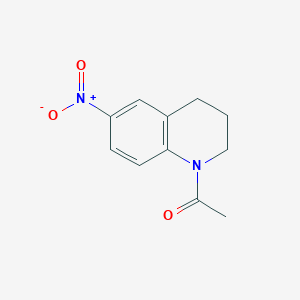
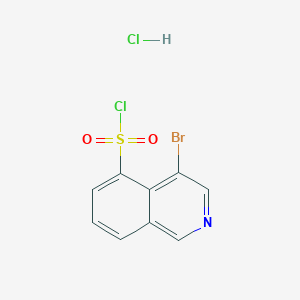
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)

